molecular formula C10H12O2 B093142 Ethyl 3-methylbenzoate CAS No. 120-33-2

Ethyl 3-methylbenzoate

Cat. No.: B093142
CAS No.: 120-33-2
M. Wt: 164.2 g/mol
InChI Key: WSJNYOVBJSOQST-UHFFFAOYSA-N
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Description

It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone but has limited solubility in water . This compound is commonly used in the fragrance and flavoring industries due to its pleasant fruity aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-methylbenzoic acid+ethanolacid catalystethyl 3-methylbenzoate+water\text{3-methylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-methylbenzoic acid+ethanolacid catalyst​ethyl 3-methylbenzoate+water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce 3-methylbenzoic acid and ethanol.

    Reduction: Reduction of this compound can yield 3-methylbenzyl alcohol.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Hydrolysis: 3-methylbenzoic acid and ethanol.

    Reduction: 3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to produce various derivatives and complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products.

Comparison with Similar Compounds

Ethyl 3-methylbenzoate can be compared with other similar esters such as:

    Methyl benzoate: Similar structure but with a methyl group instead of an ethyl group. It is also used in fragrances and flavors.

    Ethyl benzoate: Lacks the methyl group on the aromatic ring, used in similar applications.

    Methyl 3-ethylbenzoate: Similar structure but with an ethyl group on the aromatic ring instead of a methyl group.

Uniqueness: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

ethyl 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJNYOVBJSOQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152641
Record name Ethyl m-toluate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-33-2
Record name Ethyl 3-methylbenzoate
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Record name Ethyl m-toluate
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Record name Ethyl 3-methylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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